molecular formula C21H16ClN3O2S2 B2936165 N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-84-4

N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2936165
CAS RN: 1291862-84-4
M. Wt: 441.95
InChI Key: PUANHMWDSWLIIA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

Research conducted by Jenepha Mary, Pradhan, and James (2022) utilized vibrational spectroscopic techniques to characterize the molecule, emphasizing its antiviral properties. The study employed Raman and Fourier transform infrared spectroscopy alongside ab initio calculations to analyze the molecule's geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed the stability due to stereo-electronic interactions, which were further substantiated by vibrational spectral analysis. Hirshfeld surface analysis provided insights into intermolecular contacts within the crystal structure, highlighting the significant role of intermolecular hydrogen bonding in the molecule's stability and antiviral activity against specific viruses (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. These derivatives exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The study highlights the potential of these compounds as effective anticancer agents, with some showing comparable activity to doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Studies

Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, exploring their crystal structures, conformational properties, hydrogen bond network, and thermal properties. These derivatives were subjected to antimicrobial screening against various bacterial and fungal strains, offering insights into the structure-activity relationships of these compounds. Despite not showing significant antibacterial or antifungal activity, this research contributes to the understanding of how structural variations influence antimicrobial efficacy (Lahtinen et al., 2014).

Synthetic Approaches and Characterization

Zaki, Radwan, and El-Dean (2017) outlined a convenient synthetic method for producing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This study emphasizes the importance of novel synthetic routes and spectral characterization in developing new compounds with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-4-2-3-5-17(13)25-20(27)19-16(10-11-28-19)24-21(25)29-12-18(26)23-15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUANHMWDSWLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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